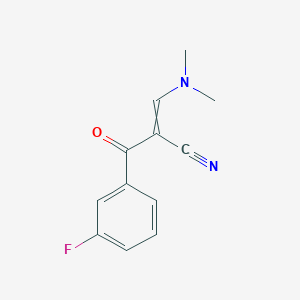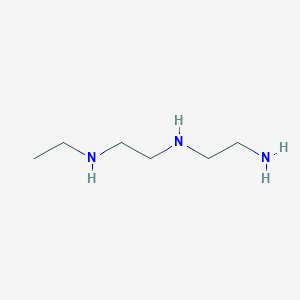
N~1~-(2-Aminoethyl)-N~2~-ethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine is a chemical compound with the molecular formula C6H18N4. It is a low-molecular-weight compound widely used as a clay-swelling inhibitor to prevent the hydration of clay minerals, which can reduce the risk of wellbore instability and reservoir damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine typically involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an assistant. The reaction is carried out in a high-pressure hydrogenation reactor at a temperature range of 50-150°C and a pressure range of 5-25 MPa . The process involves dissolving iminodiacetonitrile in an organic solvent, adding an ion exchange resin and an iminodiacetonitrile stabilizing agent, and then carrying out the hydrogenation reaction .
Industrial Production Methods
For large-scale continuous production, the method involves similar steps but is optimized for industrial settings to achieve high selectivity and purity of the product . The process is designed to minimize catalyst deactivation and process corrosion, thereby saving equipment investment and energy .
Chemical Reactions Analysis
Types of Reactions
N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions include amine oxides, simpler amines, and substituted derivatives of N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine.
Scientific Research Applications
N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand for the surface modification of silica gel to uptake heavy metal ions.
Biology: Functionalization of carbon nanotubes for various applications in nanotechnology.
Medicine: Used in the synthesis of polyhedral silsesquioxanes for drug delivery systems.
Industry: Employed in carbon capture technologies and uranium removal from aqueous solutions.
Mechanism of Action
The mechanism by which N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine exerts its effects involves its interaction with molecular targets such as clay minerals. The compound adsorbs onto the surface of montmorillonite, reducing the dihedral angle and stabilizing the clay structure . This interaction prevents clay swelling and wellbore instability, making it an effective clay-swelling inhibitor.
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: Another low-molecular-weight amine used in similar applications.
Triethylenetetramine: A copper chelating agent used for the management of Wilson’s disease.
Tetraethylenepentamine: Used in various industrial applications for its chelating properties.
Uniqueness
N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine is unique due to its specific molecular structure, which allows it to effectively inhibit clay swelling by adsorbing onto the surface of montmorillonite and stabilizing the clay structure . This makes it particularly valuable in the oil and gas industry for preventing wellbore instability and reservoir damage.
Properties
CAS No. |
137554-10-0 |
|---|---|
Molecular Formula |
C6H17N3 |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
N'-[2-(ethylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C6H17N3/c1-2-8-5-6-9-4-3-7/h8-9H,2-7H2,1H3 |
InChI Key |
NVSOSQNIJKZFBR-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
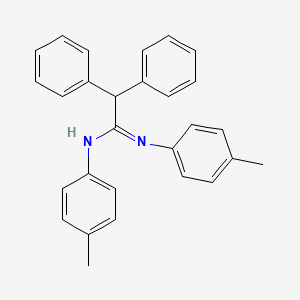

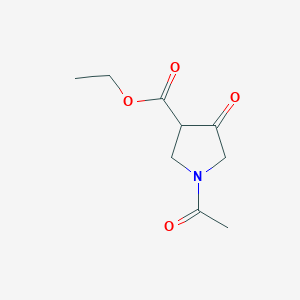
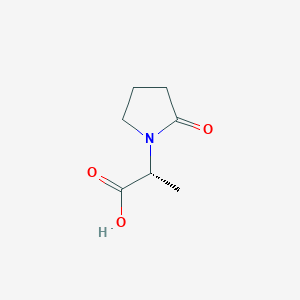
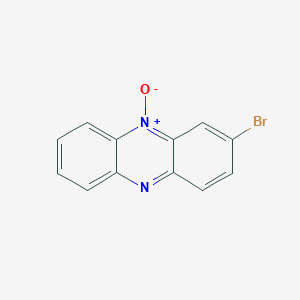
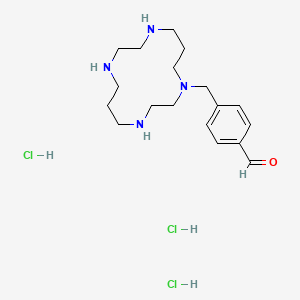
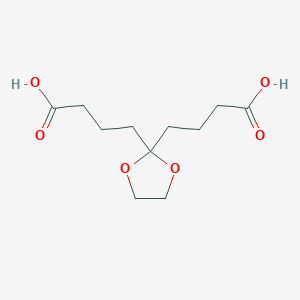
![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)
